(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The InChI code for “(4-(piperazin-1-ylmethyl)phenyl)boronic acid” is1S/C11H17BN2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds .Scientific Research Applications
Drug Discovery and Therapeutic Applications
Boronic acids, including (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid, have played a significant role in drug discovery and therapeutic applications. These compounds have been incorporated into medicinal chemistry endeavors due to their potential to enhance the potency or improve the pharmacokinetics profile of drugs. The FDA has approved several boronic acid drugs, with more in clinical trials, highlighting their importance in current pharmacological research (Plescia & Moitessier, 2020).
Antifungal and Antibacterial Properties
Boronic acids demonstrate significant bioactivity as antifungal and antibacterial agents. A particular focus has been on developing boron-containing compounds as innovative antifungal treatments. For instance, tavaborole, a boron-containing topical treatment for onychomycosis, showcases the potential of boronic acids in addressing fungal infections. This expands the scope of research into boronic acid derivatives for their use in combating microbial resistance and developing new antimicrobials (Arvanitis, Rook, & Macreadie, 2020).
Diagnostic Applications
In diagnostics, boronic acid derivatives have been used to design sensitive and selective sensors for various biomolecules. For example, sensors based on boronic acids can detect sugars, glycated hemoglobin, and other clinically relevant compounds. These sensors exploit the reversible covalent bonding of boronic acids to diols and similar functional groups found in biological targets, providing a basis for non-enzymatic detection methods in clinical and environmental samples (Wang, Takahashi, Du, & Anzai, 2014).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid acts as an organoboron reagent . The boronic acid moiety interacts with a transition metal catalyst, typically palladium, to form a metal-boron complex. This complex then undergoes transmetalation, where the boron-bound organic group is transferred to the metal .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of this compound are likely related to its role in Suzuki-Miyaura cross-coupling reactions. By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of various organic compounds, including potential drug molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the presence of a base, and the temperature . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of diols, which can react with boronic acids .
Properties
IUPAC Name |
[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14,16-17H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLFVAQXMUGXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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